molecular formula C9H9IO2 B1598658 4-Ethoxy-3-iodobenzaldehyde CAS No. 184033-45-2

4-Ethoxy-3-iodobenzaldehyde

Cat. No. B1598658
M. Wt: 276.07 g/mol
InChI Key: ZMSKRAIPMCFCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-iodobenzaldehyde is a chemical compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 . It has numerous applications in the field of scientific experiments.


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3-iodobenzaldehyde is 1S/C9H9IO2/c1-2-12-9-4-3-7 (6-11)5-8 (9)10/h3-6H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Ethoxy-3-iodobenzaldehyde is stored at a temperature of 28°C . It is light sensitive and should be stored in a well-ventilated place with the container kept tightly closed .

Scientific Research Applications

Synthesis and Chemical Properties

4-Ethoxy-3-iodobenzaldehyde plays a significant role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which are characterized by various spectroscopic techniques (Yüksek et al., 2005). Additionally, it contributes to the development of new bis-aldehyde monomers and their electrically conductive pristine polyazomethines, with significant implications in material science (Hafeez et al., 2019).

Thermophysical and Vibrational Studies

The compound is also important in thermophysical and vibrational studies. Differential scanning calorimetry (DSC) studies of 4-Ethoxy-3-iodobenzaldehyde provide insights into temperatures, enthalpies, entropies of fusion, and heat capacities of the compound (Temprado et al., 2008). Additionally, Raman spectroscopic studies of 4-Ethoxy-3-iodobenzaldehyde analyze its molecular interactions in binary mixtures, contributing to a better understanding of its molecular behavior (Ramakrishnan et al., 2009).

Crystal Structure Analysis

In crystallography, the compound assists in exploring hydrogen-bonded chains and frameworks in various molecular structures. Studies on 4-iodobenzaldehyde derivatives, closely related to 4-Ethoxy-3-iodobenzaldehyde, reveal complex chains of rings and three-dimensional frameworks in their crystal structures (Glidewell et al., 2004).

Vapor-Liquid Equilibrium Behaviors

The vapor-liquid equilibrium behaviors of 4-Ethoxy-3-iodobenzaldehyde in various alcohols have been measured, providing valuable data for chemical engineering and process design (Kato et al., 2007).

Synthesis of Fragrance Compounds

In the field of fragrance synthesis, 4-Ethoxy-3-iodobenzaldehyde is used as a precursor for creating various aromatic compounds. This includes the synthesis of methyl diantilis, an important fragrance compound (Miles & Connell, 2006).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-ethoxy-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSKRAIPMCFCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397361
Record name 4-ethoxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-iodobenzaldehyde

CAS RN

184033-45-2
Record name 4-Ethoxy-3-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184033-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethoxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3-iodobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-3-iodobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-3-iodobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-3-iodobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-3-iodobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-3-iodobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.